4-羟基丁酸甲酯

描述

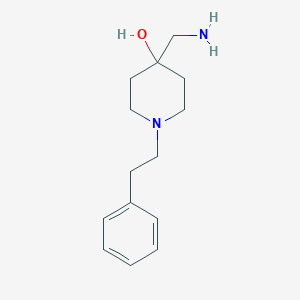

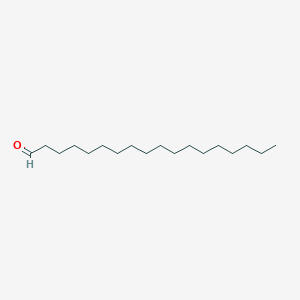

Methyl 4-hydroxybutanoate, also known as Methyl-4-hydroxybutanoat , is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .

Synthesis Analysis

The synthesis of Methyl 4-hydroxybutanoate can be achieved from methyl 4-oxobutanoate. The best strategy for this synthesis involves the use of a chemoselective reducing agent .

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybutanoate consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 28.5±0.3 cm³ .

Chemical Reactions Analysis

Methyl 4-hydroxybutanoate can undergo various chemical reactions. For instance, it can participate in esterification reactions with alcohols, resulting in the formation of different esters .

Physical And Chemical Properties Analysis

Methyl 4-hydroxybutanoate has a density of 1.1±0.1 g/cm³, a boiling point of 190.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 77.4±15.4 °C . The index of refraction is 1.423 .

科学研究应用

Analytical Toxicology

“Methyl 4-hydroxybutanoate” has been studied as a potential marker for the simultaneous consumption of GHB/GBL and alcohol . A liquid chromatographic–triple quadrupole mass spectrometric method was developed and validated to quantitatively determine methyl- and ethyl-4-hydroxybutyrate in alcoholic beverages . This could be useful in forensic investigations to prove an exogenous GHB/GBL administration .

Chemical Research

“Methyl 4-hydroxybutanoate” is used in chemical research due to its properties. It is often used as a reagent or a building block in the synthesis of more complex molecules .

Pharmaceutical Research

“Methyl 4-hydroxybutanoate” can be used in pharmaceutical research. Its properties can be exploited to develop new drugs or improve the synthesis of existing ones .

Food and Beverage Industry

“Methyl 4-hydroxybutanoate” can be used in the food and beverage industry as a flavoring agent due to its fruity odor .

Cosmetic Industry

“Methyl 4-hydroxybutanoate” can be used in the cosmetic industry. It can be used in the formulation of perfumes and other cosmetic products due to its pleasant smell .

Biotechnology

“Methyl 4-hydroxybutanoate” can be used in biotechnology. It can be used in the production of biofuels and other bioproducts .

作用机制

Target of Action

Methyl 4-hydroxybutanoate, also known as γ-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter and a depressant drug . It primarily targets the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

The compound interacts with its targets by acting as a precursor to GABA, glutamate, and glycine in certain brain areas . This interaction results in changes in the neurotransmission processes, influencing the activity of the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-hydroxybutanoate are primarily those involving the synthesis and metabolism of the neurotransmitters GABA, glutamate, and glycine . The downstream effects of these pathways include the regulation of mood, sleep, and other central nervous system functions .

Pharmacokinetics

It is known that the compound is rapidly absorbed and has high systemic clearance . Its oral bioavailability is approximately 23% .

Result of Action

The molecular and cellular effects of Methyl 4-hydroxybutanoate’s action include changes in neurotransmitter levels and activity, which can influence mood, sleep, and other central nervous system functions . In a medical setting, it has been used as a general anesthetic and as a treatment for conditions such as cataplexy, narcolepsy, and alcoholism .

安全和危害

未来方向

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

属性

IUPAC Name |

methyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVXCGKMCYNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239021 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxybutanoate | |

CAS RN |

925-57-5 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)